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Compound of Interest

Compound Name: 3-Bromo-5-isopropylphenol

Cat. No.: B2646731 Get Quote

An In-depth Technical Guide to 3-Bromo-5-
isopropylphenol
Abstract: This technical guide provides a comprehensive overview of 3-Bromo-5-
isopropylphenol, a substituted phenolic compound with significant potential as a building

block in synthetic chemistry. The document delineates its chemical and physical properties,

spectral characteristics, and plausible synthetic pathways. Furthermore, it explores the

compound's reactivity and its prospective applications in the field of drug discovery and

development, grounded in the versatile nature of its functional groups. Safety and handling

protocols, derived from data on analogous structures, are also presented to ensure safe

laboratory practice. This guide is intended to serve as a foundational resource for researchers,

medicinal chemists, and professionals in the pharmaceutical industry.

Core Compound Identification
3-Bromo-5-isopropylphenol is a disubstituted phenol featuring a bromine atom and an

isopropyl group meta to the hydroxyl functionality. This arrangement of functional groups

provides a unique scaffold for chemical modification, making it a molecule of interest for

synthetic applications.
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Identifier Value Source

IUPAC Name 3-bromo-5-propan-2-ylphenol [1]

CAS Number 1243475-87-7 [2][3][4]

Molecular Formula C₉H₁₁BrO [1][2][3]

Molecular Weight 215.09 g/mol [1][4]

Canonical SMILES CC(C)C1=CC(=CC(=C1)O)BR [2]

InChI Key
SGAOHCAASRMQOF-

UHFFFAOYSA-N
[1]

Physicochemical Properties
The physicochemical profile of a compound is critical for predicting its behavior in both

chemical reactions and biological systems. The properties of 3-Bromo-5-isopropylphenol,
largely based on computational models, are summarized below. These values are essential for

designing synthetic protocols, purification methods, and for preliminary assessment in drug

discovery programs.

Property Value Details Source

Molecular Weight 215.087 g/mol [2]

Accurate Mass 213.999 Da [1][2]

XLogP3 3.4 Computed [1]

Topological Polar

Surface Area
20.2 Å² Computed [1]

Hazard Irritant [3]

Storage Temperature 2-8 °C Recommended [4]

Structural Elucidation and Spectral Data
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The structural identity of 3-Bromo-5-isopropylphenol can be unequivocally confirmed through

a combination of spectroscopic techniques.

Caption: Chemical structure of 3-Bromo-5-isopropylphenol.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals

corresponding to each type of proton. The phenolic proton (-OH) would appear as a broad

singlet. The aromatic region would display three signals for the protons on the ring. The

isopropyl group would exhibit a septet for the single methine (-CH) proton and a doublet for

the six equivalent methyl (-CH₃) protons.

¹³C NMR Spectroscopy: Due to the molecule's asymmetry, nine distinct signals are expected

in the carbon NMR spectrum. The carbon atom attached to the hydroxyl group would be the

most deshielded among the aromatic carbons, while the carbon bonded to the bromine

would also show a characteristic shift. The isopropyl group would contribute two signals.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption

band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching of the phenolic group. C-

H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while the

aliphatic C-H stretches of the isopropyl group would be observed just below 3000 cm⁻¹.

Aromatic C=C stretching peaks would be present in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern

for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in

approximately a 1:1 ratio).

Synthesis and Chemical Reactivity
While specific literature on the synthesis of 3-Bromo-5-isopropylphenol is not abundant, a

logical and efficient synthetic route can be proposed based on established organic chemistry

principles.

Proposed Synthetic Pathway: Electrophilic Bromination
The most direct approach involves the electrophilic aromatic substitution of 3-isopropylphenol.

The hydroxyl and isopropyl groups are both ortho-, para-directing activators. However, the

hydroxyl group is a much stronger activating group. Therefore, bromination is expected to
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occur at positions ortho and para to the hydroxyl group. To achieve selective bromination at the

C5 position (meta to the isopropyl group), careful control of reaction conditions, such as the

choice of brominating agent and solvent, would be crucial.

3-Isopropylphenol

Electrophilic
Aromatic Substitution

Brominating Agent
(e.g., NBS, Br₂)

Solvent
(e.g., CCl₄, CH₂Cl₂)

3-Bromo-5-isopropylphenol

Click to download full resolution via product page

Caption: Proposed synthesis of 3-Bromo-5-isopropylphenol.

Reactivity Profile
The chemical utility of 3-Bromo-5-isopropylphenol stems from the distinct reactivity of its

three functional components:

Phenolic Hydroxyl Group: This group is acidic and can undergo O-alkylation or O-acylation to

form ethers and esters, respectively. It also activates the aromatic ring towards further

electrophilic substitution.

Aryl Bromide: The bromine atom is an excellent handle for transition-metal-catalyzed cross-

coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the

introduction of a wide variety of carbon-based substituents at this position.

Isopropyl Group: This bulky, lipophilic group can influence the molecule's solubility and steric

environment. While generally unreactive, its presence is significant for modulating the overall

physicochemical properties of derivatives, a key consideration in drug design.
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This trifunctional nature makes 3-Bromo-5-isopropylphenol a versatile intermediate, similar to

related building blocks like 3-Bromo-5-fluorophenol which is used to create complex molecular

scaffolds.[5]

Applications in Research and Drug Development
Substituted phenols are fundamental building blocks in medicinal chemistry.[6] The structure of

3-Bromo-5-isopropylphenol is particularly advantageous for its application as a scaffold in the

design of novel therapeutic agents.

The strategic placement of the hydroxyl, bromo, and isopropyl groups allows for systematic

modification and the exploration of structure-activity relationships (SAR). For instance:

The hydroxyl group can be used as an attachment point for linkers or can be converted into

other functional groups to modulate biological activity.

The bromo substituent provides a reactive site for building molecular complexity through

cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for high-

throughput screening.

The isopropyl group enhances lipophilicity, which can improve membrane permeability and

oral bioavailability of drug candidates.

This compound serves as a valuable starting material for synthesizing analogs of known

bioactive molecules or for generating entirely new chemical entities in the pursuit of innovative

therapeutics.[7][8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b2646731?utm_src=pdf-body
https://www.ossila.com/products/3-bromo-5-fluorophenol
https://www.europeanpharmaceuticalreview.com/article/3196/applications-in-drug-development/
https://www.benchchem.com/product/b2646731?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2024/cs/d2cs00957a
https://pmc.ncbi.nlm.nih.gov/articles/PMC2953249/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2646731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3-Bromo-5-isopropylphenol

Phenolic -OH Aryl -Br Isopropyl Group

O-Alkylation/
O-Acylation

Cross-Coupling
(Suzuki, Heck, etc.)

Lipophilicity
Modulation

Prodrug Synthesis,
Linker Attachment

Scaffold Elaboration,
SAR Studies

Improved Pharmacokinetics
(e.g., Membrane Permeability)

Click to download full resolution via product page

Caption: Functional group contributions to drug discovery applications.

Safety and Handling
A specific Safety Data Sheet (SDS) for 3-Bromo-5-isopropylphenol is not readily available.

Therefore, a conservative approach to handling is mandated, drawing precautionary principles

from structurally related compounds like 3-bromophenol.[9] The compound is classified as an

irritant.[3]

Hazard Statements (Anticipated):

Harmful if swallowed.

Causes skin irritation.[9]

May cause serious eye irritation.[9]

Precautionary Measures:
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood.

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile),

safety goggles, and a lab coat.

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of any dust or

vapors. Wash hands thoroughly after handling.

Storage: Keep the container tightly closed and store in a cool, dry place, as recommended

between 2-8 °C.[4]

Disposal: Dispose of waste material in accordance with local, state, and federal

regulations. Do not allow the product to enter drains.

Disclaimer: This safety information is based on analogous compounds. Always consult a

specific and current Safety Data Sheet (SDS) for the compound before handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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